Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 477862-08-1
VCID: VC4292759
InChI: InChI=1S/C9H16N2O3/c1-14-9(13)7-2-4-11(5-3-7)6-8(10)12/h7H,2-6H2,1H3,(H2,10,12)
SMILES: COC(=O)C1CCN(CC1)CC(=O)N
Molecular Formula: C9H16N2O3
Molecular Weight: 200.238

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate

CAS No.: 477862-08-1

Cat. No.: VC4292759

Molecular Formula: C9H16N2O3

Molecular Weight: 200.238

* For research use only. Not for human or veterinary use.

Methyl 1-(2-amino-2-oxoethyl)-4-piperidinecarboxylate - 477862-08-1

Specification

CAS No. 477862-08-1
Molecular Formula C9H16N2O3
Molecular Weight 200.238
IUPAC Name methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C9H16N2O3/c1-14-9(13)7-2-4-11(5-3-7)6-8(10)12/h7H,2-6H2,1H3,(H2,10,12)
Standard InChI Key XPQDBQJKBUSNPT-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a 2-amino-2-oxoethyl group and at the 4-position with a methyl carboxylate moiety. The piperidine ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric strain. Key structural attributes include:

PropertyValue/Description
IUPAC Namemethyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate
SMILESCOC(=O)C1CCN(CC1)CC(=O)N
InChI KeyXPQDBQJKBUSNPT-UHFFFAOYSA-N
Hydrogen Bond Donors2 (amide NH₂ and piperidine NH)
Hydrogen Bond Acceptors4 (two carbonyl oxygens, ester oxygen, piperidine N)

The presence of both amide and ester groups enhances hydrogen-bonding capacity, influencing solubility and receptor-binding interactions .

Solubility and Stability

Experimental solubility data remain limited, but computational models predict moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water due to the hydrophobic piperidine core . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the ester linkage .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives under Dean-Stark conditions yields the piperidine backbone.

  • N-Alkylation: Reaction with ethyl bromoacetate introduces the 2-oxoethyl side chain, followed by Boc protection of the amine.

  • Esterification: Methylation of the 4-carboxylic acid group using methanol and thionyl chloride completes the structure .

A representative procedure from Ambeed (2020) achieved a 74% yield via nucleophilic aromatic substitution between methyl piperidine-4-carboxylate and 6-chloro-2,4-dimethylnicotinate in DMA at 110°C for 14 hours .

Alternative Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, coupling 4-piperidinecarboxylic acid with 2-aminoacetamide derivatives using HATU as a coupling agent under microwave irradiation (100°C, 30 min) improved yields to 82%.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Pim-1 Kinase Inhibitors: Used in oncology research to block pro-survival signaling in leukemia cells.

  • GPR119 Agonists: Potential antidiabetic agents that stimulate glucose-dependent insulin secretion .

Chemical Modifications

Derivatization studies highlight its versatility:

DerivativeModificationApplication
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylateBoc protectionPeptide synthesis
Methyl 1-Boc-4-piperidineacetateMethoxy substitutionProdrug development

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